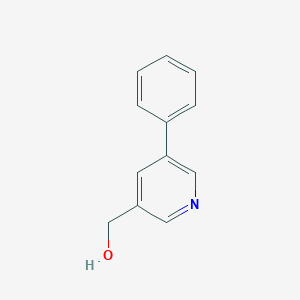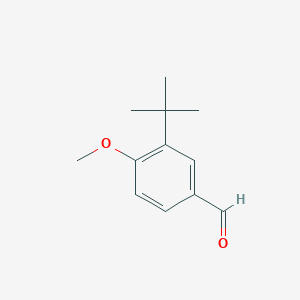
3-Tert-butyl-4-methoxybenzaldehyde
Vue d'ensemble
Description
3-Tert-butyl-4-methoxybenzaldehyde is a chemical compound with the linear formula C12H16O2 . It is used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .
Synthesis Analysis
The synthesis of 3-Tert-butyl-4-methoxybenzaldehyde involves the selective oxidation of the 3-tert-butyl-4-methoxytoluene . This can be achieved by catalytic air oxidation or direct methods . An efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1 H-pyrazol-5-amine, has also been reported .Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-4-methoxybenzaldehyde is represented by the linear formula C12H16O2 . It has a molecular weight of 192.26 .Chemical Reactions Analysis
The chemical reactions involving 3-Tert-butyl-4-methoxybenzaldehyde are primarily its synthesis reactions, which involve the selective oxidation of 3-tert-butyl-4-methoxytoluene .Applications De Recherche Scientifique
Electrochemical Studies
3-Tert-butyl-4-methoxybenzaldehyde and related compounds have been studied for their electrochemical properties. An investigation into the electro-methoxylation of 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde in methanol using cyclic voltammetry and controlled-potential coulometry revealed insights into methoxylation mechanisms and dimerization reactions of these compounds (Nematollahi & Golabi, 2000).
Synthesis Applications
3-Tert-butyl-4-methoxybenzaldehyde has been utilized in various synthesis processes. For example, it was involved in a one-pot two-step synthesis of pyrazole derivatives, demonstrating its usefulness in creating valuable N-heterocyclic amines (Becerra, Rojas, & Castillo, 2021). Additionally, it was used in the synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates through nucleophilic addition to alkyl propiolates (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).
Catalysis and Complexation
This compound has been explored in the context of catalysis and complexation. New oxidovanadium(V) complexes involving derivatives of 3-Tert-butyl-4-methoxybenzaldehyde have been synthesized and characterized, providing insights into their structural features and potential applications in catalysis (Back, Kopp, Oliveira, & Piquini, 2012).
Antioxidant Activity
There's research on the synthesis of derivatives of 3-Tert-butyl-4-methoxybenzaldehyde and their evaluation as antioxidants. Such studies contribute to understanding the potential health benefits and applications of these compounds in combating oxidative stress (Rijal, Haryadi, & Anwar, 2022).
Molecular Structure and Luminescence Studies
The molecular structure and luminescent properties of complexes involving 3-Tert-butyl-4-methoxybenzaldehyde have been a subject of study. These investigations provide valuable insights into the properties of these complexes, which can have applications in materials science and photoluminescence (Wong et al., 2004).
Safety and Hazards
While specific safety and hazard information for 3-Tert-butyl-4-methoxybenzaldehyde is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The mode of action of 3-Tert-butyl-4-methoxybenzaldehyde is currently unknown due to the lack of research data . The methoxy and tert-butyl groups could potentially interact with target proteins or enzymes, leading to changes in their function.
Biochemical Pathways
Similar compounds have been synthesized via electrochemical oxidation
Propriétés
IUPAC Name |
3-tert-butyl-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDRYKVXOFJZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396253 | |
| Record name | 3-tert-butyl-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-4-methoxybenzaldehyde | |
CAS RN |
107430-92-2 | |
| Record name | 3-tert-butyl-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)

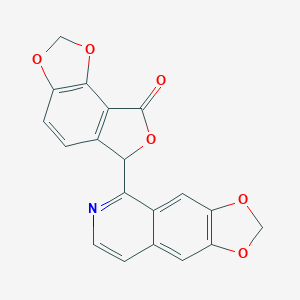

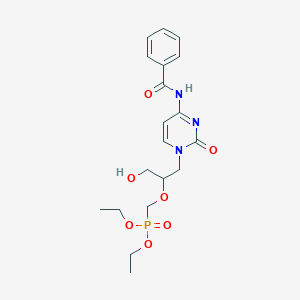
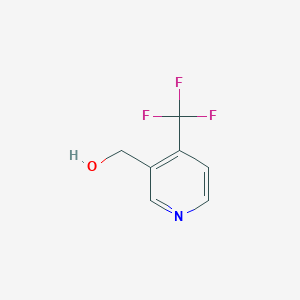

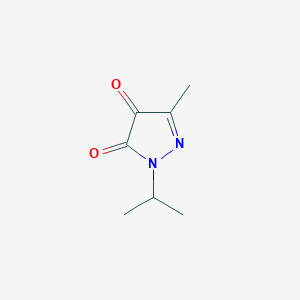
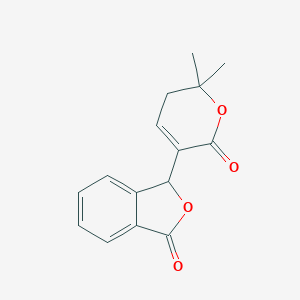
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)
![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)
